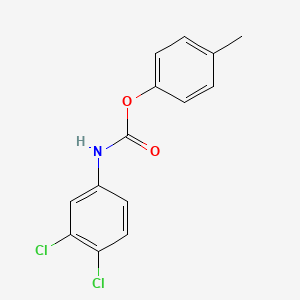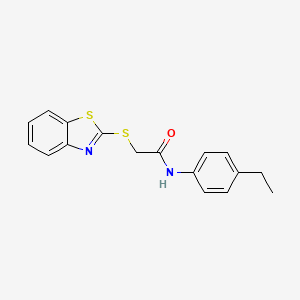
1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine, also known as MBPP, is a piperazine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MBPP has been reported to exhibit various pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Mecanismo De Acción
The exact mechanism of action of 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine is not fully understood. However, it has been suggested that 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine may act as a partial agonist at the 5-HT1A receptor and a dopamine D2 receptor antagonist. This dual mechanism of action may contribute to the antipsychotic and antidepressant effects of 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine.
Biochemical and Physiological Effects:
1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine has been shown to modulate various neurotransmitter systems, including serotonin, dopamine, and noradrenaline. Additionally, 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine has been reported to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. These biochemical and physiological effects may contribute to the therapeutic effects of 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine is its broad range of pharmacological activities, which makes it a promising candidate for the treatment of various neuropsychiatric disorders. Additionally, 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine has been shown to have a low toxicity profile in animal models. However, one of the limitations of 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine. One of the areas of interest is the development of 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine derivatives with improved pharmacological properties, such as increased solubility and selectivity for specific receptor subtypes. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine and its potential therapeutic applications in the treatment of neuropsychiatric disorders.
In conclusion, 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine is a promising compound with potential therapeutic applications in the treatment of various neuropsychiatric disorders. The synthesis method of 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine is relatively simple and the compound exhibits a broad range of pharmacological activities. Further research is needed to fully understand the mechanism of action of 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine and to develop derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine involves the reaction of 1-(2-methyl-2-buten-1-yl)piperazine with benzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions with anhydrous ethanol as the solvent. The product is obtained in good yield and can be purified using column chromatography.
Aplicaciones Científicas De Investigación
1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including schizophrenia, depression, and anxiety. In animal models, 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects. Additionally, 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine has been reported to improve cognitive function and memory.
Propiedades
IUPAC Name |
1-[(E)-2-methylbut-2-enyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-3-14(2)13-16-9-11-17(12-10-16)15-7-5-4-6-8-15/h3-8H,9-13H2,1-2H3/b14-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIKVFFRQRTXKP-LZWSPWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-hydroxy-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5791912.png)

![N-(2-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5791928.png)



![4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5791973.png)

![{1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5791992.png)
![5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5791993.png)
![4-(3-{[{2-[4-(dimethylamino)benzylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5791994.png)
![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5792001.png)
![methyl 4-ethyl-2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5792008.png)